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Compound of Interest

Compound Name: YTK-105

Cat. No.: B283701 Get Quote

This technical guide provides an in-depth overview of the cellular effects of YTK-105, a novel

small molecule activator of selective autophagy. The information presented is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the mechanism and application of autophagy-targeting compounds.

Introduction
YTK-105 is a ligand that specifically binds to the ZZ domain of the p62/SQSTM1

(Sequestosome-1) protein.[1][2] This interaction is pivotal in the activation of p62-dependent

selective macroautophagy, a cellular process for the targeted degradation of proteins and

organelles.[1][3] YTK-105 serves as a foundational component in the development of

AUTOphagy-TArgeting Chimeras (AUTOTACs), a chemical biology platform designed for the

targeted degradation of proteins via the autophagy-lysosome system.[4]

Mechanism of Action
The primary mechanism of action for YTK-105 involves the direct binding to the p62 ZZ

domain, which is typically in a dormant state. This binding event activates p62, inducing its

oligomerization. These activated p62 oligomers then act as receptors, sequestering specific

cellular cargo destined for degradation. The cargo-laden p62 bodies are subsequently

recognized by the autophagic machinery, leading to their engulfment within autophagosomes.

The fusion of autophagosomes with lysosomes facilitates the final degradation of the cargo.
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Caption: YTK-105 signaling pathway for autophagy induction.

Quantitative Data on Cellular Effects
The cellular activity of YTK-105 has been quantified through various assays, primarily focusing

on the induction of autophagy in cell lines such as HeLa and U87-MG.

Table 1: Induction of Autophagy Markers in HeLa Cells

Marker Treatment
Concentrati
on

Duration
Observatio
n

Statistical
Significanc
e

p62 Puncta YTK-105 2.5 µM 24 h

Increased

formation of

p62 puncta

p < 0.000956

LC3 Puncta YTK-105 2.5 µM 24 h

Increased

formation of

LC3 puncta

p < 0.000539

p62-LC3 Co-

localization
YTK-105 2.5 µM 24 h

Increased co-

localization of

p62 and LC3

p < 0.000925

Data synthesized from immunocytochemistry experiments described in Ji et al., 2022.[4]
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Table 2: Autophagic Flux in HeLa Cells
Treatment Concentration Duration Co-treatment Observation

YTK-105 2.5 µM 24 h None
Increased

autophagic flux

YTK-105 2.5 µM 24 h
Hydroxychloroqui

ne (HCQ, 10 µM)

Further

accumulation of

autophagic

markers,

confirming

increased flux

This table summarizes the results from autophagic flux assays. The use of HCQ, a lysosomal

inhibitor, helps to distinguish between the induction of autophagy and the blockage of

lysosomal degradation.[4]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize the cellular effects of

YTK-105 are provided below.

In Vitro Pulldown Assay
This assay is designed to confirm the direct binding of YTK-105 to the p62 protein.

Protocol:

Cell Lysate Preparation: HEK293T cells are cultured and harvested. The cells are then lysed

to extract total cellular proteins.

Bait Preparation: Biotinylated versions of YTK-105 and a negative control peptide (e.g., V-

BiP-biotin) are prepared.

Binding Reaction: The biotinylated compounds are incubated with the HEK293T cell lysate to

allow for binding to target proteins.
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Pulldown: Streptavidin-coated beads are added to the mixture. The biotinylated compounds,

along with any bound proteins, will bind to the streptavidin beads.

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by

Western blotting using an antibody specific for p62.

In Vitro p62 Oligomerization Assay
This assay assesses the ability of YTK-105 to induce the polymerization of p62, a critical step

in its activation.

Protocol:

Cell Culture: HEK293T cells are cultured to an appropriate confluency.

Treatment: The cells are incubated with YTK-105 at the desired concentration and for a

specified duration.

Cell Lysis: The treated cells are lysed under non-denaturing conditions to preserve protein

complexes.

Cross-linking: A chemical cross-linker may be added to stabilize the p62 oligomers.

Gel Electrophoresis: The cell lysates are analyzed by non-reducing SDS-PAGE to separate

protein complexes based on size.

Western Blotting: The separated proteins are transferred to a membrane and probed with an

anti-p62 antibody to visualize the monomeric and oligomeric forms of p62.

Immunocytochemistry (ICC) for Puncta Formation
This method is used to visualize the subcellular localization of autophagy-related proteins like

p62 and LC3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b283701?utm_src=pdf-body
https://www.benchchem.com/product/b283701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b283701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed HeLa cells on coverslips

2. Treat with YTK-105 (2.5 µM, 24h)

3. Fix cells with paraformaldehyde

4. Permeabilize cells with a detergent

5. Block with serum to prevent non-specific binding

6. Incubate with primary antibodies (anti-p62, anti-LC3)

7. Incubate with fluorescently-labeled secondary antibodies

8. Mount coverslips on slides with DAPI

9. Image using fluorescence microscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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